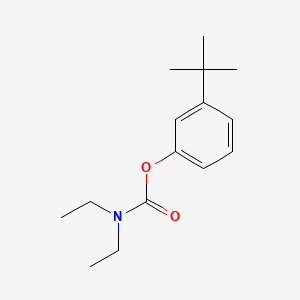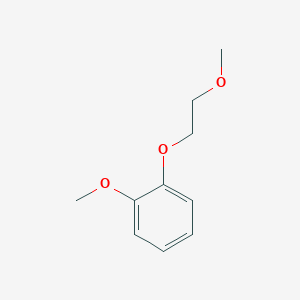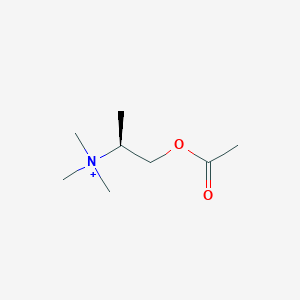
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is a quaternary ammonium compound with a chiral center at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium typically involves the esterification of (2S)-2-amino-1-propanol with acetic anhydride, followed by quaternization with methyl iodide. The reaction conditions often include:
Esterification: (2S)-2-amino-1-propanol is reacted with acetic anhydride in the presence of a base such as pyridine at room temperature.
Quaternization: The resulting ester is then treated with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: This compound can act as a chiral auxiliary in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism by which (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium: The enantiomer of the compound with similar properties but different stereochemistry.
N,N,N-Trimethyl-2-hydroxypropan-1-aminium: Lacks the acetoxy group, leading to different reactivity and applications.
N,N,N-Trimethyl-2-oxopropan-1-aminium: Contains a keto group instead of an acetoxy group, affecting its chemical behavior.
Uniqueness
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is unique due to its chiral center and the presence of both quaternary ammonium and acetoxy groups. This combination of features provides it with distinct reactivity and a wide range of applications in various fields.
Propiedades
Número CAS |
25182-47-2 |
|---|---|
Fórmula molecular |
C8H18NO2+ |
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
[(2S)-1-acetyloxypropan-2-yl]-trimethylazanium |
InChI |
InChI=1S/C8H18NO2/c1-7(9(3,4)5)6-11-8(2)10/h7H,6H2,1-5H3/q+1/t7-/m0/s1 |
Clave InChI |
CQIWUBCYCISJTL-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](COC(=O)C)[N+](C)(C)C |
SMILES canónico |
CC(COC(=O)C)[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

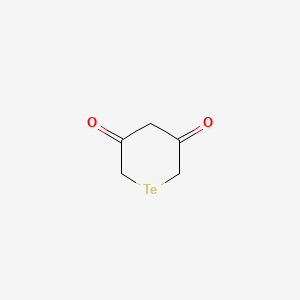
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
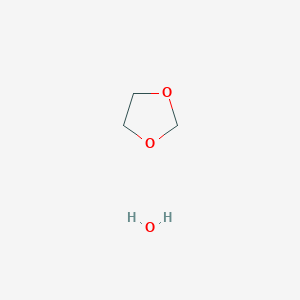


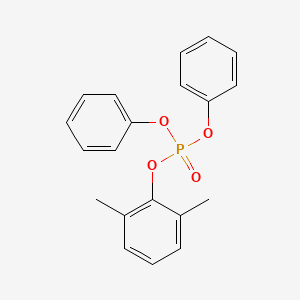

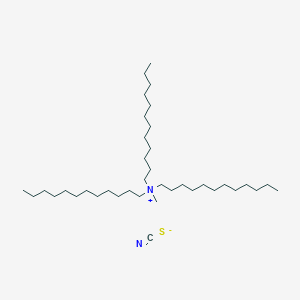
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)

